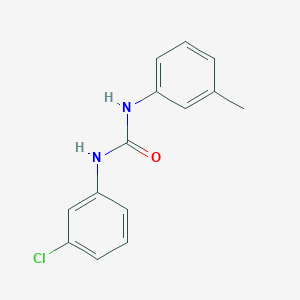

1-(3-Chlorophenyl)-3-(3-methylphenyl)urea

Description

1-(3-Chlorophenyl)-3-(3-methylphenyl)urea is a diarylurea derivative characterized by a urea core (-NH-C(=O)-NH-) linking two aromatic rings: a 3-chlorophenyl group and a 3-methylphenyl group. The chlorine atom on the phenyl ring and the methyl group on the adjacent aromatic ring are critical for modulating solubility, binding affinity, and metabolic stability, as seen in related compounds .

Properties

CAS No. |

13143-35-6 |

|---|---|

Molecular Formula |

C14H13ClN2O |

Molecular Weight |

260.72 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-(3-methylphenyl)urea |

InChI |

InChI=1S/C14H13ClN2O/c1-10-4-2-6-12(8-10)16-14(18)17-13-7-3-5-11(15)9-13/h2-9H,1H3,(H2,16,17,18) |

InChI Key |

LHBSAKVTUXPCCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(3-methylphenyl)urea typically involves the reaction of 3-chloroaniline with 3-methylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

[ \text{3-Chloroaniline} + \text{3-Methylaniline} + \text{Phosgene} \rightarrow \text{1-(3-Chlorophenyl)-3-(3-methylphenyl)urea} ]

Industrial Production Methods

In an industrial setting, the production of 1-(3-Chlorophenyl)-3-(3-methylphenyl)urea may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the original amine compounds.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactions

Molecular Characteristics :

- Molecular Formula : C15H14ClN2

- Molecular Weight : 255.73 g/mol

- IUPAC Name : 1-(3-chlorophenyl)-3-(3-methylphenyl)urea

Chemical Reactions :

The compound can undergo several types of reactions, making it a versatile building block in organic synthesis:

- Oxidation : Can be oxidized to form nitro derivatives.

- Reduction : Nitro derivatives can be reduced back to amine forms.

- Substitution : The chlorine atom can be replaced with other functional groups through nucleophilic aromatic substitution.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, HNO₃ | Nitro derivatives |

| Reduction | H₂ with Pd/C | Amine derivatives |

| Substitution | Hydroxide ions, amines | Various substituted ureas |

Scientific Research Applications

1-(3-Chlorophenyl)-3-(3-methylphenyl)urea has been investigated across multiple domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology

- Biological Activity : The compound has shown potential antimicrobial and antifungal properties. Studies indicate that its structural features enhance its interaction with biological targets.

| Bacterial Strain | Inhibition (%) | Standard |

|---|---|---|

| Escherichia coli | Moderate | Colistin |

| Klebsiella pneumoniae | Moderate | Colistin |

| Acinetobacter baumannii | High (up to 94.5%) | Colistin |

| Pseudomonas aeruginosa | Low | Colistin |

| Staphylococcus aureus | Moderate | Vancomycin |

Medicine

- Pharmaceutical Applications : Ongoing research explores its potential as a pharmaceutical intermediate. Its ability to inhibit certain enzymes suggests it may be developed into therapeutic agents for conditions like cancer and infections.

Industry

- Material Development : Utilized in producing specialty chemicals and materials, contributing to advancements in material science.

Antimicrobial Activity

Research has demonstrated that urea derivatives exhibit significant antimicrobial properties. A study evaluating various urea compounds showed that those with chlorine substituents, such as 1-(3-Chlorophenyl)-3-(3-methylphenyl)urea, displayed enhanced activity against resistant strains, particularly Acinetobacter baumannii.

Anticancer Potential

The compound's anticancer properties have been studied extensively. For instance, molecular docking studies suggest that it may inhibit specific kinases critical for cancer cell survival.

Example Study

- Urease Inhibition Study : A study focused on the enzyme urease found that certain urea derivatives exhibited potent inhibitory effects against jack bean urease (IC50 values ranging from 0.0019 to 0.0532 μM), indicating potential applications in treating conditions associated with urease activity.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : Meta-chlorine (3-Cl) is common in antifungal and kinase-inhibiting analogs . Ortho- or para-chlorine (e.g., 2,4-dichloro in ) enhances lipophilicity but may reduce solubility.

- Methyl vs. Bulkier Groups : The 3-methyl group in the target compound likely improves metabolic stability compared to polar groups (e.g., -CN in ), but may reduce binding affinity compared to electron-withdrawing substituents (e.g., -CF₃ in ).

Antifungal and Antimicrobial Activity

- Compound 4j (1-(3-chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)urea): Exhibited potent activity against C. albicans (MIC 62.5 µg/mL), attributed to meta-chlorine and urea linkage enhancing membrane penetration .

- Compound 7h (thiourea analog of 4j): Showed antimycobacterial activity at 10 µg/mL, suggesting sulfur substitution improves activity against mycobacteria .

- Target Compound: Expected to have moderate antifungal activity, though lower than azetidinone-containing analogs due to the absence of the rigid heterocyclic core .

Kinase Inhibition and Antiangiogenic Effects

- Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-methoxybenzyl-triazol-1-yl)ethyl)urea): Demonstrated VEGFR-2 inhibition comparable to sorafenib, highlighting diarylurea's role in kinase binding .

- Compound 9f (1-(3-chlorophenyl)-3-(4-(piperazin-1-ylmethyl)thiazol-2-ylphenyl)urea): Moderate kinase inhibition (IC₅₀ ~428.2 [M+H]⁺), with piperazine enhancing solubility .

- Target Compound : The 3-methyl group may reduce kinase affinity compared to piperazine or triazole-containing derivatives but could improve oral bioavailability .

Research Findings and Implications

Substituent-Driven Activity : Meta-chlorine synergizes with electron-donating groups (e.g., -CH₃) for balanced solubility and target binding, as seen in antifungal diarylureas .

Structural Rigidity: Azetidinone or heterocyclic cores (e.g., in ) enhance potency but complicate synthesis. The target compound’s simplicity may favor scalable production .

Kinase Selectivity : Bulky substituents (e.g., -CF₃ in ) improve selectivity for VEGFR-2, while smaller groups (e.g., -CH₃) may broaden target profiles .

Biological Activity

1-(3-Chlorophenyl)-3-(3-methylphenyl)urea, also known by its CAS number 13143-35-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevance in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

- Molecular Formula : C15H14ClN

- Molecular Weight : 255.73 g/mol

- IUPAC Name : 1-(3-Chlorophenyl)-3-(3-methylphenyl)urea

Biological Activity Overview

The biological activity of 1-(3-Chlorophenyl)-3-(3-methylphenyl)urea has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that urea derivatives exhibit significant antimicrobial properties. A study evaluating various urea compounds showed that derivatives with chlorine substituents, such as 1-(3-Chlorophenyl)-3-(3-methylphenyl)urea, demonstrated enhanced activity against several bacterial strains.

| Bacterial Strain | Inhibition (%) | Standard |

|---|---|---|

| Escherichia coli | Moderate | Colistin |

| Klebsiella pneumoniae | Moderate | Colistin |

| Acinetobacter baumannii | High (up to 94.5%) | Colistin |

| Pseudomonas aeruginosa | Low | Colistin |

| Staphylococcus aureus | Moderate | Vancomycin |

These results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents, particularly against resistant strains like Acinetobacter baumannii .

Anticancer Activity

In addition to its antimicrobial properties, 1-(3-Chlorophenyl)-3-(3-methylphenyl)urea has been studied for its anticancer potential. Compounds with similar structural characteristics have shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may exert its anticancer effects by modulating enzyme activities involved in cell cycle regulation and apoptosis. Specific studies have indicated that urea derivatives can inhibit certain kinases and other proteins critical for cancer cell survival .

Case Studies and Research Findings

- Urease Inhibition Study : A study focused on the enzyme urease found that certain urea derivatives, including those similar to 1-(3-Chlorophenyl)-3-(3-methylphenyl)urea, exhibited potent inhibitory effects against jack bean urease (IC50 values ranging from 0.0019 to 0.0532 μM). This suggests potential applications in treating conditions associated with urease activity, such as urinary tract infections .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions of this compound with biological targets. The studies suggest that the chlorophenyl and methylphenyl groups contribute significantly to the binding affinity and selectivity towards specific enzymes involved in disease processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.